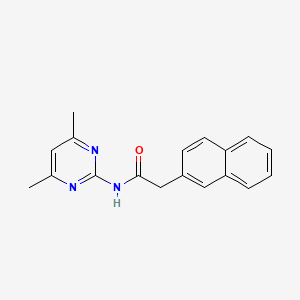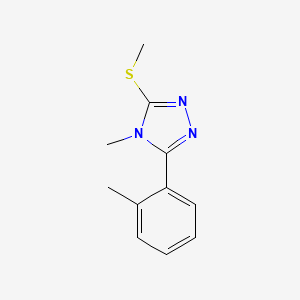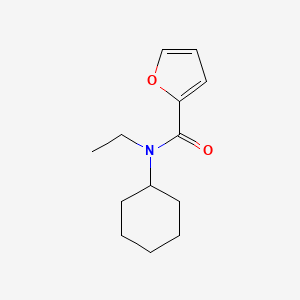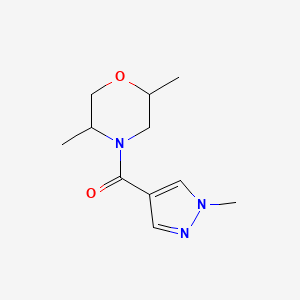
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as DPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPM is a heterocyclic compound that contains a pyrazole ring and a morpholine ring. The compound has been studied extensively for its unique chemical properties and potential applications in drug discovery, biochemistry, and other scientific fields.
Mécanisme D'action
The mechanism of action of (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the inhibition of enzymes and receptors through the formation of covalent bonds with the active site of the target molecule. The compound has been shown to exhibit high selectivity towards its target molecules, which makes it a promising candidate for drug discovery.
Biochemical and Physiological Effects:
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been shown to exhibit various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of neurotransmitter levels, and the regulation of ion channels. These effects are potential targets for drug discovery and have been studied extensively in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has several advantages for laboratory experiments, including its high purity, stability, and selectivity towards target molecules. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, including the development of new synthetic methods for the compound, the identification of new target molecules for drug discovery, and the investigation of the compound's potential applications in other scientific fields. Additionally, the compound's potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease, is an area of active research.
Méthodes De Synthèse
The synthesis of (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction between 2,5-dimethylmorpholine and 1-phenyl-4-chloropyrazole in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and produces (2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone as a white crystalline solid. The synthesis method is relatively simple and has been optimized for high yield and purity.
Applications De Recherche Scientifique
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been extensively studied for its potential applications in drug discovery and medicinal chemistry. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes and receptors are involved in various physiological processes and are potential targets for drug discovery.
Propriétés
IUPAC Name |
(2,5-dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-11-21-13(2)9-18(12)16(20)14-8-17-19(10-14)15-6-4-3-5-7-15/h3-8,10,12-13H,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHCNNSYHMAFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-Dimethylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)




